1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its intricate structure that incorporates a chromeno-pyrrole-thiazole scaffold. The molecular formula for this compound is C31H30N2O7S, and it has a molecular weight of approximately 574.64 g/mol. This compound exhibits notable structural features such as multiple aromatic rings and functional groups, which contribute to its potential biological activities and applications in various fields.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research indicates that 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit significant biological activities. Preliminary studies suggest potential anti-cancer and anti-inflammatory properties. The mechanism of action is believed to involve modulation of specific molecular targets, potentially inhibiting key enzymes or altering receptor activity within cellular pathways.
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:
Industrial production may involve optimizing reaction conditions to maximize yield and purity, often employing high-throughput screening techniques for catalyst and solvent selection.
The compound has diverse applications:
Interaction studies are crucial for understanding the biological effects of this compound. These studies typically focus on:
Such studies help elucidate the compound's pharmacodynamics and pharmacokinetics.
Several compounds exhibit structural similarities to 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Here are a few notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Methyl 2-{1-[3-methoxy-4-(pentyloxy)phenyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate | C29H28N2O7S | 548.6 g/mol | Contains a methyl ester group |
| 7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(pentyloxy)phenyl] | C28H27ClN2O5S | 539.04 g/mol | Incorporates chlorine substituent |
| 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide | C17H15N3O4S2 | 389.44 g/mol | Features a benzamide structure |
These compounds differ primarily in their substituents and functional groups while sharing a similar chromeno-pyrrole or thiazole backbone. The unique combination of these features in 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may contribute to its distinct biological activities and applications compared to its analogs.